molecular formula C17H15FN2O3 B1672512 Fenleuton CAS No. 141579-54-6

Fenleuton

Cat. No.: B1672512
CAS No.: 141579-54-6
M. Wt: 314.31 g/mol
InChI Key: MWXPQCKCKPYBDR-UHFFFAOYSA-N
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Description

Fenleuton, also known by its trade name Lofrin, is a chemical compound with the molecular formula C17H15FN2O3. It is a drug that acts as a 5-lipoxygenase inhibitor and inhibits the formation of leukotrienes, which are inflammatory mediators involved in various respiratory diseases .

Preparation Methods

The synthesis of Fenleuton involves several steps. One of the key synthetic routes includes the reaction of 4-fluorophenol with 3-bromophenylacetylene in the presence of a base to form 4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-ol. This intermediate is then reacted with hydroxylamine to yield this compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques.

Chemical Reactions Analysis

Fenleuton undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at the phenyl or butynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Fenleuton has been extensively studied for its applications in various fields:

Mechanism of Action

Fenleuton exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By blocking this pathway, this compound reduces the production of leukotrienes LTB4, LTC4, LTD4, and LTE4, which are involved in inflammatory responses. This inhibition helps in reducing inflammation and improving respiratory function .

Comparison with Similar Compounds

Fenleuton is similar to other 5-lipoxygenase inhibitors such as Zileuton. this compound is unique in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:

This compound’s uniqueness lies in its specific inhibition of the 5-lipoxygenase enzyme, making it a valuable compound in the study and treatment of inflammatory diseases .

Properties

CAS No.

141579-54-6

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea

InChI

InChI=1S/C17H15FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-4,7-12,22H,1H3,(H2,19,21)

InChI Key

MWXPQCKCKPYBDR-UHFFFAOYSA-N

SMILES

CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Canonical SMILES

CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-76745
Abbott-76745
fenleuton
LoFrin

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]hydroxylamine prepared in step 3 above was taken up in ethyl acetate (36 kg) and cooled to 5° C. A solution of freshly prepared potassium isocyanate (10 kg) in water (18 kg) was slowly added and the exotherimic reaction was maintained below 10° C. The reaction mixture was agitated for 30 min. The layers were separated and the organic phase was dried over MgSO4 and filtered. The filtrate was diluted with heptane (58 kg) and agitated for one hour. The resulting crude product was filtered, dissolved in 45° C. ethyl acetate (42 kg). PWA carbon (0.5 kg) and Ultra Norit C (0.5 kg) were added and the mixture was agitated for 30 minutes and filtered. The combined filtrate and washings were diluted with heptane (68 kg) and filtered to provide N-hydroxy-N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]urea (2.94 kg). m.p. 139°-40° C.; 1H NMR (d6Me2SO) 1.33 (d, 3, J=7 Hz), 5.10 (q, 1, J=7 Hz), 6.55 (s, 2), 6.87 (m, 1), 7.03 (m, 1), 7.13 (m, 3), 7.25 (t, 2, J=8 Hz), 7.37 (t, 1, J=8 Hz), 9.33 (s, 1) ppm; mass spectrum m/e (rel intensity) 332 (80, M+ +NH4), 315 (75, M+ +H), 289 (80), 272 (100). Analysis calculated for C17 H15FN2O3 : C, 64.95, H, 4.81, N, 8.91; found: C, 64.67, H, 4.76, N, 8.81.
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36 kg
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Synthesis routes and methods II

Procedure details

reacting the product of step 3 with cyanate to produce N-hydroxy-N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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